molecular formula C55H92O23 B12382506 [(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

Cat. No.: B12382506
M. Wt: 1121.3 g/mol
InChI Key: HAJTYGKLQDXTPO-SBDUDNHMSA-N
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Description

The compound [(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate is a complex organic molecule. It is characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and several sugar moieties. This compound is notable for its intricate structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the sequential addition of sugar moieties. Each step involves specific reagents and catalysts to ensure the correct stereochemistry is achieved.

    Cyclopenta[a]phenanthrene Core Synthesis: This step involves the cyclization of a suitable precursor, often using a Lewis acid catalyst.

    Glycosylation: The addition of sugar moieties is achieved through glycosylation reactions, using glycosyl donors and acceptors under acidic or basic conditions.

    Hydroxylation: Introduction of hydroxyl groups is typically done using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including continuous flow reactors for efficient and scalable reactions. Purification steps such as chromatography and crystallization are essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds or carbonyl groups, converting them to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule for studying complex organic reactions and stereochemistry. Its intricate structure makes it an excellent candidate for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, the compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its complex structure and multiple functional groups make it a promising candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and sugar moieties allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple hydroxyl groups, sugar moieties, and a cyclopenta[a]phenanthrene core. This complexity allows it to interact with a wide range of biological targets and exhibit diverse biological activities. Its intricate structure also makes it a valuable model for studying complex organic reactions and developing new synthetic methodologies.

Properties

Molecular Formula

C55H92O23

Molecular Weight

1121.3 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-72-47-43(67)36(60)28(59)21-71-47)26-12-17-54(8)35(26)27(58)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)37(61)29(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)57/h11,26-50,56,58-69H,10,12-23H2,1-9H3/t26-,27-,28-,29+,30+,31+,32?,33?,34+,35+,36-,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,52-,53+,54-,55-/m0/s1

InChI Key

HAJTYGKLQDXTPO-SBDUDNHMSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C

Origin of Product

United States

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